molecular formula C31H43N3Na10O49S8 B1673533 Fondaparinux sodium CAS No. 114870-03-0

Fondaparinux sodium

Cat. No. B1673533
CAS RN: 114870-03-0
M. Wt: 1728.1 g/mol
InChI Key: XEKSTYNIJLDDAZ-JASSWCPGSA-D
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Description

Fondaparinux sodium is a chemically synthesized selective factor Xa inhibitor . It is a synthetic glucopyranoside with antithrombotic activity . Fondaparinux sodium selectively binds to antithrombin III, thereby potentiating the innate neutralization of activated factor X (Factor Xa) by antithrombin . Neutralization of Factor Xa inhibits its activity and interrupts the blood coagulation cascade, thereby preventing thrombin formation and thrombus development .


Synthesis Analysis

The practical formal synthesis of the anticoagulant drug fondaparinux sodium was accomplished using an optimized modular synthetic strategy . The strategy involved a convergent [3 + 2] coupling approach, with excellent stereoselectivity in every step of glycosylation from the monosaccharide building blocks . Efficient routes to the syntheses of these fully functionalized building blocks were developed, minimizing oligosaccharide stage functional-group modifications .


Molecular Structure Analysis

Fondaparinux sodium is a synthetic pentasaccharide representing the high affinity antithrombin III binding site in heparin . The single crystal X-ray structure of Fondaparinux sodium is reported, unequivocally confirming both structure and absolute configuration .


Chemical Reactions Analysis

Fondaparinux sodium is a synthetic pentasaccharide that mediates the interaction of heparin with antithrombins and inhibits factor Xa . It is used for prevention of venous thromboembolism after surgery .

Mechanism of Action

Target of Action

Fondaparinux sodium is a synthetic anticoagulant agent . Its primary target is Antithrombin III (ATIII) , a natural anticoagulant factor . ATIII plays a crucial role in the regulation of blood coagulation by inhibiting thrombin and other coagulation factors .

Mode of Action

Fondaparinux sodium interacts with ATIII, potentiating its neutralizing action on activated Factor X by about 300-fold . This interaction results in the inhibition of Factor Xa, a key player in the blood coagulation process . By selectively binding to ATIII, Fondaparinux enhances the neutralization of Factor Xa .

Biochemical Pathways

The interaction of Fondaparinux sodium with ATIII leads to the inhibition of Factor Xa, which in turn inhibits the production of thrombin . Thrombin is a key component in the blood clotting process . Therefore, the action of Fondaparinux sodium ultimately affects the coagulation cascade, leading to anticoagulation .

Pharmacokinetics

Fondaparinux sodium exhibits favorable pharmacokinetics . It has 100% bioavailability , low variability, and a mean terminal half-life of 17 hours for young and 21 hours for elderly healthy volunteers . This allows for once-daily administration . Fondaparinux sodium is almost completely excreted in urine as an unchanged compound .

Result of Action

The result of Fondaparinux sodium’s action is the prevention of venous thromboembolism . It is used to treat deep vein thrombosis and to improve survival following myocardial infarction . It has been shown to reduce the risk of ischemic events and major bleeding, improving long-term mortality and morbidity .

Action Environment

The action of Fondaparinux sodium is influenced by renal function, as it is renally excreted . Therefore, its use is contraindicated in patients with renal dysfunction . Furthermore, Fondaparinux sodium is highly and specifically bound to ATIII in human plasma , suggesting that potential interaction with drugs via albumin or α1-acid glycoprotein displacement is unlikely .

Future Directions

In the last decade, the real-world use of fondaparinux has been explored in other conditions such as acute coronary syndromes, bariatric surgery, in patients developing vaccine-induced immune thrombotic thrombocytopenia (VITT) and in pregnant women with heparin-induced thrombocytopenia (HIT), or those intolerant to low molecular weight heparins (LMWH) . The emerging data from these studies have culminated in recent updates in the guidelines that recommend the use of fondaparinux under various conditions .

properties

IUPAC Name

decasodium;(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKSTYNIJLDDAZ-JASSWCPGSA-D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N3Na10O49S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027612
Record name Fondaparinux sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1728.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fondaparinux sodium

CAS RN

114870-03-0
Record name Fondaparinux sodium [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114870030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fondaparinux sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FONDAPARINUX SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0Q6N9USOZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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